N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C19H22FN7O and its molecular weight is 383.431. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . This compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant .
Biochemical Pathways
The inhibition of ENTs by this compound affects the nucleotide synthesis pathway and the regulation of adenosine function. The downstream effects of this inhibition are yet to be fully understood .
Pharmacokinetics
The compound’s interaction with ents suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the reduction of uridine uptake in cells expressing ENT1 and ENT2 . This can lead to changes in nucleotide synthesis and adenosine function.
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s interaction with ents .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, suggesting potential interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, and anticancer properties . These effects could influence cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of N-(2-(4-(4-(4-fluorophenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide at different dosages in animal models have not been reported. Similar compounds have been shown to reduce cocaine-induced convulsions and locomotor activity in mice .
Metabolic Pathways
Similar compounds have been shown to play a vital role in nucleotide synthesis and regulation of adenosine function .
Transport and Distribution
Similar compounds have been shown to inhibit equilibrative nucleoside transporters, suggesting potential interactions with transporters or binding proteins .
Subcellular Localization
Similar compounds have been shown to inhibit equilibrative nucleoside transporters, which comprise hydrophobic α-helices across the cell membrane .
Properties
IUPAC Name |
N-[2-[4-[4-(4-fluorophenyl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN7O/c1-14(28)21-6-7-27-19-17(12-24-27)18(22-13-23-19)26-10-8-25(9-11-26)16-4-2-15(20)3-5-16/h2-5,12-13H,6-11H2,1H3,(H,21,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVKQGUGJGOFLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.